3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine
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Overview
Description
3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine is a chemical compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms This particular compound is characterized by the presence of a methoxy group at the 6th position and a phenylethyl group at the 3rd position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized benzoxazine derivatives.
Scientific Research Applications
3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and phenylethyl groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: Lacks the methoxy and phenylethyl groups, resulting in different chemical and biological properties.
6-Methoxy-2H-1,3-benzoxazine: Contains a methoxy group but lacks the phenylethyl group.
3-(2-Phenylethyl)-2H-1,3-benzoxazine: Contains a phenylethyl group but lacks the methoxy group.
Uniqueness
3,4-Dihydro-6-methoxy-3-(2-phenylethyl)-2H-1,3-benzoxazine is unique due to the presence of both methoxy and phenylethyl groups, which confer distinct chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
52055-71-7 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-methoxy-3-(2-phenylethyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C17H19NO2/c1-19-16-7-8-17-15(11-16)12-18(13-20-17)10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 |
InChI Key |
QAHQOMLBHCBOAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCN(C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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